![molecular formula C10H14N2O3 B1628264 N-(2-amino-4-methoxyphenyl)-2-methoxyacetamide CAS No. 926248-15-9](/img/structure/B1628264.png)
N-(2-amino-4-methoxyphenyl)-2-methoxyacetamide
Overview
Description
N-(2-amino-4-methoxyphenyl)-2-methoxyacetamide, commonly known as AMAM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. AMAM belongs to the class of acetanilide derivatives and is known to exhibit analgesic and anti-inflammatory properties.
Scientific Research Applications
Anthelmintic Spectrum
N-(4-[(1-(Dimethylamino)-ethylidene)-amino]-phenyl)-2 methoxyacetamide hydrochloride, known as amidantel, showcases a promising anthelmintic spectrum. It is particularly effective against nematodes, filariae, and cestodes in rodents. Dogs also benefit from its high efficacy against hookworms and large roundworms. This compound has been well-tolerated in all tested animals without showing teratogenic effects, marking its significance in veterinary medicine (Wollweber et al., 1979).
Green Synthesis in Dye Production
The catalytic hydrogenation of N-(3-nitro-4- methoxyphenyl)acetamide into N-(3-amino-4-methoxyphenyl)acetamide using a novel Pd/C catalyst is a significant step towards the green synthesis of azo disperse dyes. This process highlights an environmentally friendly approach to dye production, showcasing the importance of such intermediates in industrial applications (Zhang Qun-feng, 2008).
Antidepressant Activity
A series of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, including compounds like venlafaxine, have demonstrated potential antidepressant activity. These compounds inhibit the uptake of neurotransmitters such as norepinephrine (NE) and serotonin (5-HT) in rat brains, indicating their therapeutic potential in treating depression. Venlafaxine, in particular, is undergoing clinical evaluation due to its promising pharmacological profile (Yardley et al., 1990).
properties
IUPAC Name |
N-(2-amino-4-methoxyphenyl)-2-methoxyacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-14-6-10(13)12-9-4-3-7(15-2)5-8(9)11/h3-5H,6,11H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCQORYQXBBTBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=C(C=C(C=C1)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40588352 | |
Record name | N-(2-Amino-4-methoxyphenyl)-2-methoxyacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40588352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
926248-15-9 | |
Record name | N-(2-Amino-4-methoxyphenyl)-2-methoxyacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40588352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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